molecular formula C5H6Cl3N3 B2993573 (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride CAS No. 2174007-93-1

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride

Cat. No.: B2993573
CAS No.: 2174007-93-1
M. Wt: 214.47
InChI Key: PNDKRBNAAIFNHZ-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H6Cl3N3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • (3,5-Dichloropyridazin-4-yl)methanamine hydrochloride
  • (3,6-Dichloropyridine-4-yl)methanamine hydrochloride
  • (3,6-Dichloropyrimidin-4-yl)methanamine hydrochloride

Uniqueness: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and has a broader range of applications in scientific research .

Biological Activity

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows for interaction with various biological targets, making it a valuable compound for studying enzyme activity and developing therapeutic agents.

The compound has the molecular formula C5H6Cl2N3·HCl and a CAS number of 2174007-93-1. It is synthesized through chlorination of pyridazine derivatives followed by amination, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme's function. This is particularly noted in studies involving PRMT5, where it disrupts the interaction between PRMT5 and its substrate adaptor proteins, leading to decreased methylation of substrates .
  • Signal Transduction Pathways : The compound may influence various metabolic pathways, which are critical in cancer cell proliferation and survival.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Inhibitory Effects on PRMT5 : Research demonstrated that this compound acts as a competitive inhibitor of the PRMT5-PBM interaction, showing an IC50 value of approximately 12 μM . This suggests potential applications in targeting cancers with MTAP deletions.
  • Cell Proliferation Studies : In vitro assays indicated that treatment with this compound leads to reduced growth rates in cancer cell lines dependent on PRMT5 for survival. This highlights its potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) : Modifications to the pyridazine ring and substituents were explored to enhance potency and solubility. For instance, variations in the aryl ring structure showed a balance between potency and solubility, suggesting that careful structural modifications could yield more effective derivatives .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
(3,5-Dichloropyridazin-4-yl)methanamine hydrochlorideStructureModerate inhibition of PRMT5
(3,6-Dichloropyridine-4-yl)methanamine hydrochlorideStructureLower reactivity in nucleophilic substitution
(3,6-Dichloropyrimidin-4-yl)methanamine hydrochlorideStructureSimilar activity profile with different selectivity

Case Studies

  • PRMT5 Inhibition : A study focused on developing inhibitors for PRMT5 identified this compound as a lead compound due to its ability to form covalent bonds with cysteine residues in PRMT5, leading to effective inhibition of substrate methylation .
  • Cancer Cell Line Testing : In experiments with MTAP-deleted cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. This suggests its potential as a targeted therapy for specific cancer types .

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-4-1-3(2-8)5(7)10-9-4;/h1H,2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKRBNAAIFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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